

Hydrogen bonding potential of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)-2-hydroxypyridine

CAS No.: 1261895-66-2

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The H-Bonding Nexus: 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Executive Summary: The "Chameleon" Scaffold

In the realm of fragment-based drug design (FBDD), **3-(4-Hydroxyphenyl)-2-hydroxypyridine** represents a high-value pharmacophore due to its dual-tautomeric nature and multi-vector hydrogen bonding (HB) potential.^[1] This molecule is not merely a static scaffold; it is a dynamic switch.^[1] It exists at the energetic precipice between the aromatic 2-hydroxypyridine (lactim) and the non-aromatic, polar 2-pyridone (lactam) forms.^[1]

This guide dissects the hydrogen bonding potential of this molecule, providing a mechanistic understanding of how its proton-transfer dynamics drive solubility, crystal packing, and target affinity (specifically in kinase and metalloenzyme active sites).^[2]

Molecular Architecture & Tautomeric Equilibrium

The core hydrogen bonding behavior of **3-(4-Hydroxyphenyl)-2-hydroxypyridine** is governed by the prototropic tautomerism of the heterocyclic ring, modulated by the electronic influence of the phenolic substituent at the 3-position.

The Tautomeric Switch

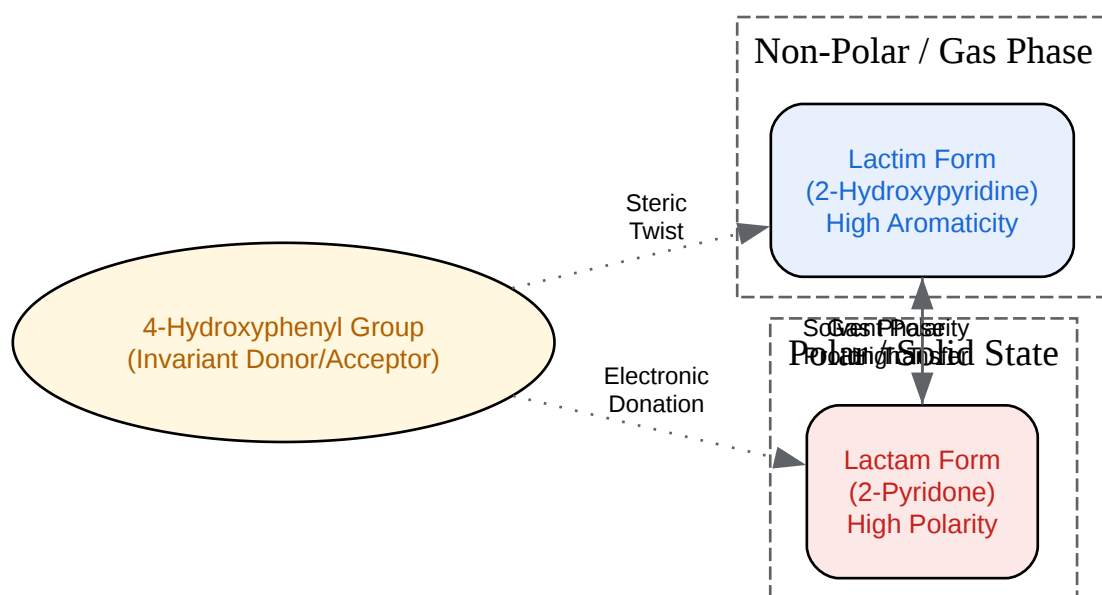
Unlike simple phenols, the 2-hydroxypyridine moiety is a "chameleon."^[1]

- **Lactam Form (2-Pyridone):** Predominant in the solid state and polar solvents (water, methanol).^{[1][2]} It presents a donor (N-H) and an acceptor (C=O) in a cis-like arrangement, ideal for forming R₂,2(8) dimers.^[2]
- **Lactim Form (2-Hydroxypyridine):** Favored in the gas phase and non-polar solvents (chloroform, cyclohexane).^{[1][2]} It restores aromaticity to the pyridine ring and presents a divergent donor (O-H) and acceptor (N:).

The Phenolic Modulator

The 4-hydroxyphenyl group at the 3-position introduces a secondary H-bonding vector.^[1]

- **Rotational Freedom:** The C3-C1' bond allows the phenyl ring to twist.^[1] Steric repulsion between the phenyl protons and the pyridone carbonyl/hydroxyl oxygen typically induces a twist angle of ~30°, disrupting perfect planarity but allowing for "edge-to-face" interactions in the crystal lattice.^[1]
- **Electronic Coupling:** The phenol is an electron-donating group (EDG).^[1] Through resonance, it increases the electron density on the pyridine ring, slightly increasing the basicity of the carbonyl oxygen (in lactam form) or the ring nitrogen (in lactim form).



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Figure 1: Tautomeric equilibrium driven by environmental polarity.[1][2] The 4-hydroxyphenyl group acts as an invariant electronic modulator.[1]

The Hydrogen Bonding Matrix

To rationally design drugs using this scaffold, one must quantify the "stickiness" of its atoms. We utilize hydrogen bond acidity (

) and basicity (

) parameters, alongside graph set notation for supramolecular motifs.[2]

Quantitative Donor/Acceptor Profile

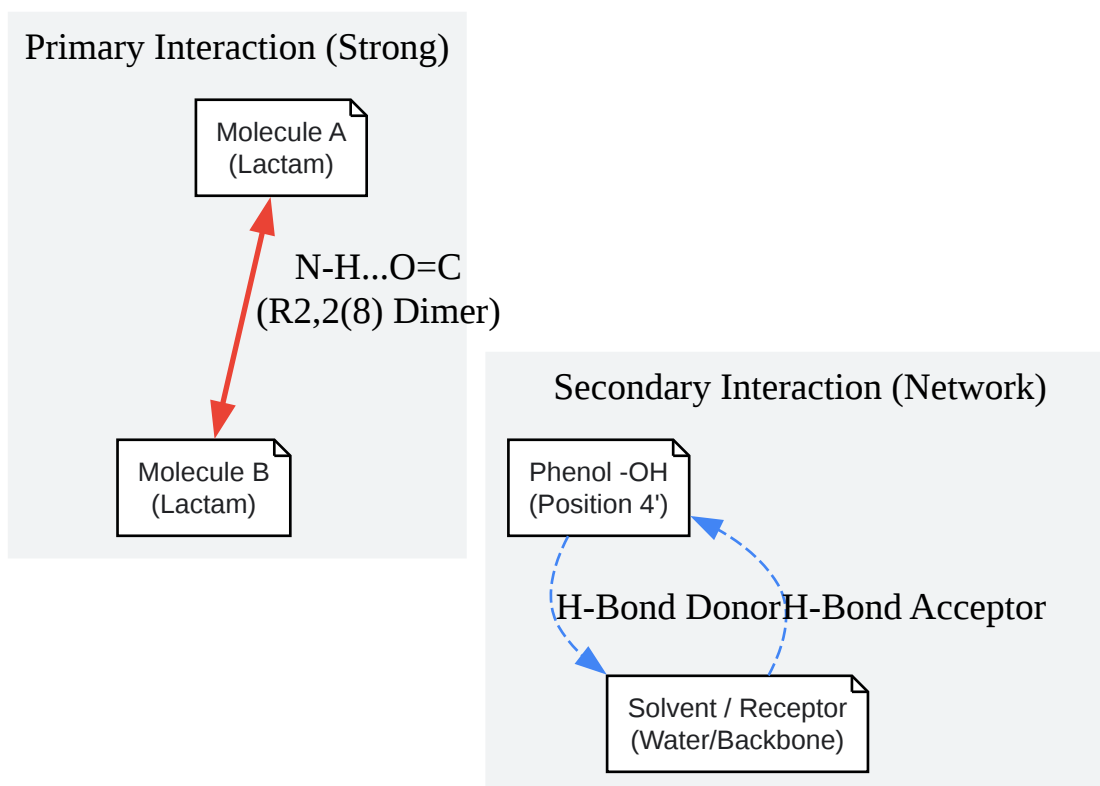
Site	Atom	Role	Strength (Est. [1] pKa/)	Structural Context
N1 (Lactam)	Nitrogen	Donor	High ()	Critical for hinge binding in kinases (e.g., mimicking ATP adenine).[1][2]
O2 (Lactam)	Carbonyl Oxygen	Acceptor	High ()	Primary acceptor in R2,2(8) dimerization.[2]
O2 (Lactim)	Hydroxyl Oxygen	Donor	Medium	Active in non-polar pockets.[1]
N1 (Lactim)	Pyridine Nitrogen	Acceptor	Medium ()	Classic pyridine acceptor.[2]
O (Phenol)	Phenolic Oxygen	Dual	pKa 10.0	Versatile anchor; often interacts with solvent or backbone carbonyls.[1]

Supramolecular Motifs (Graph Set Analysis)

In the solid state, **3-(4-Hydroxyphenyl)-2-hydroxypyridine** does not exist as a monomer.[1] It self-assembles into robust networks.[1]

- The R2,2(8) Dimer: The dominant motif for 2-pyridones.[1][3] Two molecules pair up via N-H...O=C bonds, forming an 8-membered ring.[1][2] This mimics DNA base pairing.[1][4]
- The Phenolic Chain (C1,1(6)): The phenolic OH often forms catemers (chains) linking the dimers together, or bridging to water molecules in hydrated crystals.[2]

- Intramolecular H-Bonds: While geometric constraints prevent a direct H-bond between the phenyl-OH and the pyridone headgroup, water-bridged intramolecular bonds are common in biological active sites.



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Figure 2: Hierarchical assembly: The robust pyridone dimer (Red) forms the core, while the phenol group (Blue) facilitates networking with solvent or protein residues.

Experimental Characterization Protocols

Trustworthy data requires rigorous validation.^[1] The following protocols ensure accurate determination of the tautomeric state and H-bonding capacity.

Protocol A: Tautomeric Ratio Determination (NMR)

Objective: Quantify the Lactam:Lactim ratio in a specific solvent.^[1]

- Preparation: Dissolve 5 mg of compound in 600

L of deuterated solvent (e.g., DMSO-
for polar, CDCl
for non-polar).

- Acquisition: Run

C-NMR (minimum 500 scans).[1]

- Analysis:

- Lactam Marker: Look for Carbonyl signal (

~160-165 ppm) and C3/C5 shielding.[1]

- Lactim Marker: Look for C2-O signal (

~155-160 ppm) and typical aromatic shifts.[1]

- Coupling Constants: Measure

if possible; pyridone ring carbons show distinct coupling patterns compared to pyridine.

Protocol B: Hydrogen Bond Acidity Measurement (UV-Vis Titration)

Objective: Determine the H-bond donor strength (

) of the phenolic OH.[1]

- Probe: Use a standard acceptor like tetrabutylammonium acetate.[1]

- Titration: Prepare a 10

M solution of the compound in dry acetonitrile. Titrate with the acetate salt.[1]

- Detection: Monitor the bathochromic shift (red shift) of the phenol

transition (~280 nm

~300 nm).

- Calculation: Fit the absorbance change to a 1:1 binding isotherm to extract the association constant (

).^[1]

Pharmacological Implications: The "Kinase Hinge"

The **3-(4-Hydroxyphenyl)-2-hydroxypyridine** scaffold is a "privileged structure" in kinase inhibition.^[1]

- Mechanism: The lactam form (2-pyridone) mimics the hydrogen bonding pattern of the adenine ring of ATP.^[1]
 - N-H (Donor): Binds to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).
 - C=O (Acceptor): Binds to the backbone amide nitrogen of the hinge.^[1]
- The Phenol "Tail": The 4-hydroxyphenyl group extends into the ribose binding pocket or the solvent front, often forming water-mediated bridges to conserved residues (e.g., catalytic Lys or Asp).^[1]

Drug Design Tip: To lock the active conformation, introduce steric bulk (e.g., methyl) at the pyridine-6 position to force the phenyl ring into a specific twist angle, optimizing the fit within the hydrophobic pocket.

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